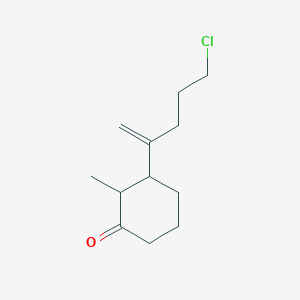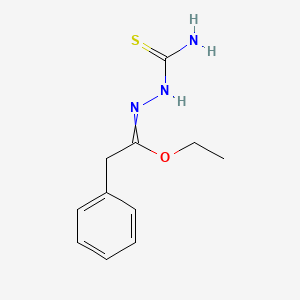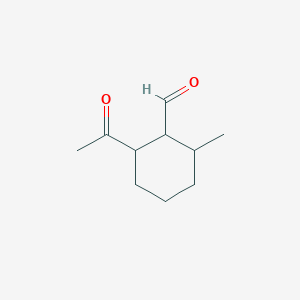
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a methylpropanamide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide typically involves the reaction of 5-methoxy-2-sulfamoylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfamoyl group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(5-Methoxy-2-sulfamoylphenyl)-2-methylpropanamide can be compared with other similar compounds such as:
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate: Shares a similar core structure but differs in the functional groups attached.
5-Amino-3-(5-methoxy-2-sulfamoylphenyl)-1,2-oxazole-4-sulfonamide: Contains additional functional groups that confer different chemical properties.
Propriétés
Numéro CAS |
97141-31-6 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N-(5-methoxy-2-sulfamoylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)11(14)13-9-6-8(17-3)4-5-10(9)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) |
Clé InChI |
UJUNHDRGRLJPSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=C(C=CC(=C1)OC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)


![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)







